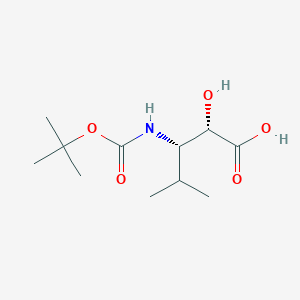

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid

Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3S position, a hydroxyl group at the 2S position, and a methyl branch at the 4-position. Its molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.3 g/mol . The compound is typically stored under refrigeration and is used in peptide synthesis and medicinal chemistry research due to its stereochemical precision and Boc-group stability under acidic conditions .

Properties

IUPAC Name |

(2S,3S)-2-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)7(8(13)9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFHICKJCPSJGE-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotection: The free amino acid.

Oxidation: The corresponding ketone.

Reduction: The corresponding methylene compound.

Scientific Research Applications

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.

Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds.

Biochemical Studies: It is used to study enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

a. Methyl (2S,3S)-2-[(3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidin-1-yl]-4-methylpentanoate ((2S,3S)-11c)

- Structure : Methyl ester derivative with a pyrrolidine ring.

- Synthesis : Method B (65% yield) .

- Key Properties: Optical rotation: Not explicitly reported, but enantiomeric excess (ee) was determined via chiral HPLC . Functional groups: Boc-protected amine, ester, and methyl branch.

- Contrast : The ester group enhances lipophilicity compared to the carboxylic acid, affecting solubility and reactivity. The pyrrolidine ring introduces conformational rigidity absent in the target compound .

b. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

Functional Group Analogs

a. (2R,4S)-5-([1,1′-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

- Structure : Biphenyl substituent at position 5, methyl at 2R.

- Synthesis : Multi-step process involving ethyl ester intermediates and coupling reactions (excellent yields) .

- Key Properties :

b. (S)-2-((2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid

Backbone-Modified Analogs

a. (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

b. (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

Comparative Data Table

Key Research Findings

- Stereochemical Impact : Compounds with (2S,3S) configurations, like the target, exhibit distinct optical rotations (e.g., −90.2° for (2S,3S)-10b vs. −19.1° for (2R,3S)-10c) , highlighting the role of chirality in physicochemical properties.

- Functional Group Effects : Ester derivatives (e.g., methyl esters in ) show higher lipophilicity, whereas free acids like the target compound are more water-soluble.

- Synthetic Efficiency : Yields for Boc-protected analogs range from 65% to 80%, depending on stereochemistry and reaction conditions .

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid, commonly referred to as a derivative of the amino acid structure, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is notable for its involvement in various biological processes, particularly related to neuroprotection and enzyme inhibition. This article aims to explore its biological activity, supported by detailed research findings and case studies.

The compound's chemical structure is characterized by its amino acid backbone with a tert-butoxycarbonyl (Boc) protective group. The molecular formula is , with a molecular weight of 295.33 g/mol. The compound exhibits moderate solubility in organic solvents, which is crucial for its application in biological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been reported to act as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. These inhibitory actions can prevent the aggregation of amyloid-beta peptides, which are central to the formation of neurotoxic plaques .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocyte cells from amyloid-beta-induced toxicity. Specifically, it reduces the levels of pro-inflammatory cytokines such as TNF-α and mitigates oxidative stress .

- Antioxidant Properties : Although the antioxidant activity is considered limited compared to other compounds like galantamine, it still shows some capacity to reduce oxidative damage in neuronal cultures .

Case Studies

A notable study investigated the compound's effects on scopolamine-induced oxidative stress in rat models. The results indicated that treatment with this compound led to a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation. However, this effect was less pronounced than that observed with galantamine treatment .

In Vitro and In Vivo Studies

In vitro experiments showed that the compound inhibited β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM. In vivo studies further explored its neuroprotective potential, revealing that while it reduced amyloid aggregation by 85% at higher concentrations (100 μM), its bioavailability in the brain was a limiting factor for effectiveness .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.